molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Cat. No. B2571078
CAS RN: 902454-25-5
M. Wt: 250.298
InChI Key: AJLGMKNBQZZCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. MNPA has been shown to have a high affinity for the dopamine transporter, making it a valuable tool for studying the role of dopamine in the brain.

Scientific Research Applications

Inhibition of Plasmodium Falciparum Aspartic Protease

Piperidine derivatives, including 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine, have been shown to inhibit the Plasmodium falciparum aspartic protease, plasmepsin-II. This inhibition is notably enhanced by the attachment of a nitro group, as seen in compounds like 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide, which demonstrates significant activity at concentrations as low as 1.0 µM. This finding is crucial for developing new antimalarial drugs (Saify et al., 2011).

Aminolysis of Thionocarbonates

The kinetics and mechanism of the aminolysis of thionocarbonates by secondary alicyclic amines, including piperidine derivatives, have been studied. These reactions are significant in organic synthesis and chemical reactions involving 4-nitrophenyl thionocarbonates (Castro et al., 1999).

Synthesis and Anti-Microbial Screening

Some piperidine derivatives, such as 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, have been synthesized and screened for antimicrobial activity. These compounds demonstrate significant potential against various bacterial and fungal cultures, highlighting their relevance in developing new antimicrobial agents (Saify & Vaid, 1998).

Controlled Radical Polymerization of Methacrylates

Piperidine derivatives have been evaluated as unimolecular initiators for the controlled radical polymerization of methacrylate monomers. This research is pertinent in the field of polymer chemistry, particularly for creating polymers with specific attributes and low dispersity (Ansong et al., 2009).

Synthesis of Novel Opiate Analgesics

In the search for opiate analgesics with improved pharmacological properties, novel 1'-methylxanthene-9-spiro-4'-piperidines, including those with piperidine derivatives, have been prepared. The introduction of specific groups into the piperidine ring has shown potential for producing potent mu-opiate agonists (Galt et al., 1989).

properties

IUPAC Name

1-methyl-4-[(4-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGMKNBQZZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-nitrobenzene (23) (2.37 g, 15.0 mmol), alcohol 22 (1.94 g, 15.0 mmol), and DMSO (25 mL) was treated portionwise with NaH (60% in mineral oil, 660 mg, 16.5 mmol) at 40° C. The mixture was stirred at 70° C. for 3 h, poured into water (150 mL), and extracted with Et2O (5×100 mL). The combined organic fractions were washed with water (250 mL) and brine (250 mL), dried (MgSO4), and the solvent was removed in vacuo. The resulting solid was recrystallized from Et2O to give 24 (3.12 g, 83%) as yellow needles. 1H NMR (300 MHz, CDCl3): δ=1.36-1.56 (m, 2 H, 3-Hax, 5-Hax), 1.75-1.91 (m, 3 H, 3-Heq, 4-H, 5-Heq), 1.98 (dt, J=11.9, 1.9 Hz, 2 H, 2-Hax, 6-Hax), 2.30 (s, 3 H, NMe), 2.85-2.98 (m, 2 H, 2-Heq, 6-Heq), 3.90 (d, J=5.8 Hz, 2 H, OCH2), 6.94 (mc, 2 H, 2′-H, 6′-H), 8.19 (mc, 2 H, 3′-H, 5′-H) ppm. —13C NMR (50.3 MHz, CDCl3): δ=28.9 (C-3, C-5), 35.1 (C-4), 46.4 (NMe), 55.3 (C-2, C-6), 73.3 (OCH2), 114.3 (C-2′, C-6′), 125.8 (C-3′, C-5′), 141.3 (C-4′), 164.1 (C-1′) ppm. −MS (70 eV, EI): m/z (%)=250 (79) [M]+, 249 (100) [M−H]+. —C13H18N2O3 (250.29): calcd. C, 62.38; H, 7.25; found C, 62.25; H, 7.40.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a mixture of p-chloro nitrobenzene (6.0 g, 38 mmol) and 1-methyl-4-piperidinemethanol (4.91 g, 38 mmol) in anhydrous DMSO (60 mL) was added NaH (1.82 g, 45.6 mmol) in small portions at room temperature under N2-atmosphere. After the addition was complete the reaction mixture was warmed at 40° C. and stirred for another 2 h. The reaction was quenched with water, and the product was extracted with EtOAc. The organic layer was washed with brine and dried over Na2SO4. The crude product was recrystallized from ether to yield 6.6 g (69%) of the title compound as an orange solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.59-1.72 (m, 2H) 1.92 (d, J=11.37 Hz, 3 H) 2.19 (t, J=11.49 Hz, 2H) 2.44 (s, 3H) 3.09 (d, J=11.12 Hz, 2H) 3.93 (d, J=5.31 Hz, 2 H) 6.93 (d, J=9.2 Hz, 2H) 8.20 (d, J=9.6 Hz, 2H); [M+H] calc'd for C13H19N2O3, 251.2; found, 251.4.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.